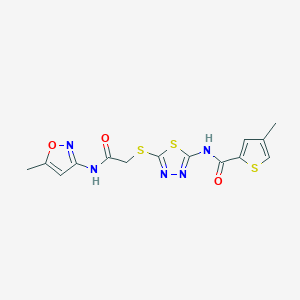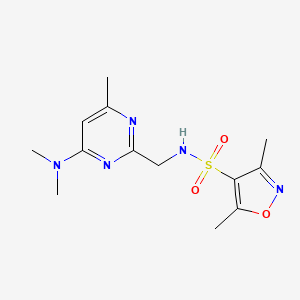![molecular formula C23H17ClN2OS B2540187 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide CAS No. 338957-25-8](/img/structure/B2540187.png)
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide (2CPTPA) is an organic compound with a unique chemical structure and a wide range of applications in the scientific community. It is a heterocyclic compound composed of a five-membered thiazole ring and a phenylacetamide group. This compound has been studied extensively for its potential applications in medicinal chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Notably, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate displayed significant antiviral effects.
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent against Coxsackie B4 virus .
Antitumor and Cytotoxic Activity
Thiazoles, including our compound, have been investigated for their cytotoxic effects. For instance:
- A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxicity against human tumor cell lines , including prostate cancer .
Anti-HIV Activity
Researchers synthesized 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promise against both HIV-1 (IIIB) and HIV-2 (ROD) strains .
Other Biological Activities
Indole derivatives have also been associated with anti-inflammatory, antitubercular, and antidiabetic properties. While direct studies on our compound are needed, its structural features suggest potential in these areas.
Eigenschaften
IUPAC Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2OS/c24-19-14-8-7-13-18(19)23-26-22(16-9-3-1-4-10-16)20(28-23)15-21(27)25-17-11-5-2-6-12-17/h1-14H,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDOIBMYMMJMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![3-[7-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2540106.png)
![2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride](/img/structure/B2540108.png)
![(E)-2-(2-(4-(3-(4-methoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2540109.png)
![N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540112.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2540114.png)
![N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2540115.png)
![2-[(5-chloropyridin-2-yl)amino]-N-[4-(dimethylamino)benzyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2540116.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-hydroxybutan-2-yl)sulfanyl]acetamide](/img/structure/B2540118.png)


